molecular formula C18H35ClO3 B12723944 10-Chloro-9-hydroxystearic acid CAS No. 2632-62-4

10-Chloro-9-hydroxystearic acid

Cat. No.: B12723944
CAS No.: 2632-62-4
M. Wt: 334.9 g/mol
InChI Key: JNXUGCXVWKKTJV-UHFFFAOYSA-N
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Description

10-Chloro-9-hydroxystearic acid is a chlorinated derivative of hydroxystearic acid. It is a fatty acid with the molecular formula C18H35ClO3. This compound is known for its unique structural properties, which include a hydroxyl group at the 9th position and a chlorine atom at the 10th position of the stearic acid chain. These modifications impart distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-chloro-9-hydroxystearic acid typically involves the chlorination of 9-hydroxystearic acid. This can be achieved through the reaction of 9-hydroxystearic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 10-Chloro-9-hydroxystearic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Chloro-9-hydroxystearic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-chloro-9-hydroxystearic acid involves its interaction with cellular targets and pathways. The hydroxyl group at the 9th position allows the molecule to form hydrogen bonds with specific proteins and enzymes, potentially modulating their activity. The chlorine atom at the 10th position can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within cells .

Comparison with Similar Compounds

Uniqueness: 10-Chloro-9-hydroxystearic acid is unique due to the presence of both a hydroxyl group and a chlorine atom on the stearic acid chain. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological systems in distinct ways compared to its analogs .

Properties

CAS No.

2632-62-4

Molecular Formula

C18H35ClO3

Molecular Weight

334.9 g/mol

IUPAC Name

10-chloro-9-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H35ClO3/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22)

InChI Key

JNXUGCXVWKKTJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)Cl

Origin of Product

United States

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